N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine
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Overview
Description
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine is a heterocyclic compound that incorporates a furan ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine typically involves the reaction of a furan derivative with a pyrimidine derivative under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. For example, the reaction of 2-furoic acid with furfurylamine under microwave conditions can produce N-(furan-2-ylmethyl)furan-2-carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan-containing compound with potential anticancer properties.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its metal-chelating properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine is unique due to its combination of a furan ring, a piperidine ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-6-18(7-3-1)14-9-13(16-11-17-14)15-10-12-5-4-8-19-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKZOIWSZKDMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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